4-(Chlorodiphenylmethyl)pyridine hydrochloride

説明

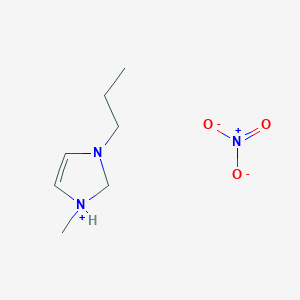

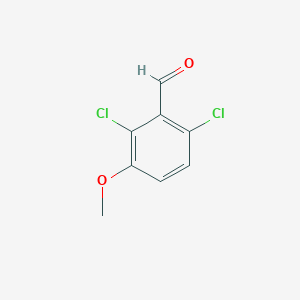

“4-(Chlorodiphenylmethyl)pyridine hydrochloride” is a chemical compound with the empirical formula C6H6ClN · HCl . It is also known as 4-Picolyl chloride hydrochloride . The CAS Number for this compound is 1822-51-1 .

Synthesis Analysis

A synthetic method of 4-(chloromethyl)pyridine hydrochloride has been described in a patent . The method involves several steps, starting with 4-methylpyridine as a raw material. The 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate. This is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Physical and Chemical Properties Analysis

“this compound” appears as a yellow to orange fine crystalline powder . Its molecular weight is 164.03 .科学的研究の応用

Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a structurally simple DMAP salt, is utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research is significant for its detailed investigation into the reaction mechanism, where DMAP·HCl and the acylating reagent form an N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This intermediate then reacts with a nucleophilic substrate, leading to the formation of an acylation product and regeneration of the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Synthesis of Derivatives

In another study, 4-[2-tetrathiafulvalenyl-ethenyl]pyridine is synthesized from a Wittig reaction involving formyltetrathiafulvalene and 4-picolyltriphenylphosphonium chloride hydrochloride. This synthesis process leads to the creation of compounds with significant optical and electrochemical properties, indicating potential applications in material science and electronic devices (Andreu, Malfant, Lacroix, & Cassoux, 2000).

Chemical Reactions and Mechanisms

The reaction mechanism of 4-(4-chlorophenylhydrazo)pyridine in acidic media has been extensively studied. This research provides insights into the disproportionation and hydroxylation reactions of pyridine derivatives, contributing to the understanding of chemical processes involving these compounds (Cox, Cheon, Keum, & Buncel, 1998).

Magnetic and Optical Properties

Research into the lanthanide clusters using pyridine derivatives has revealed dual physical properties. For instance, a Dy(III) cluster exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows intense red photoluminescence. These findings open avenues for applications in magnetic and optical devices (Alexandropoulos et al., 2011).

Fluorescent Polyimides

In the field of material science, a novel pyridine-containing aromatic diamine monomer has been synthesized, leading to the development of pyridine-containing polyimides. These polyimides exhibit high solubility, excellent thermal stability, and strong fluorescence intensity, suggesting their potential use in advanced materials technology (Huang et al., 2012).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation. Do not ingest or breathe vapours/dust .

将来の方向性

As for future directions, it’s worth noting that pyridine derivatives have played an intriguing role in a wide range of research topics . They are often used in the synthesis of various pharmaceuticals and natural products . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines, including “4-(Chlorodiphenylmethyl)pyridine hydrochloride”, is an important task of modern organic chemistry .

特性

IUPAC Name |

4-[chloro(diphenyl)methyl]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN.ClH/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17;/h1-14H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFRMXNBDKQMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Benzo[c]carbazole, 10-methyl-7-phenyl-](/img/structure/B3276842.png)

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)

![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B3276882.png)